5-(3-Bromophenoxy)-2-chloropyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6BrClN2O |
|---|---|
Molecular Weight |
285.52 g/mol |
IUPAC Name |
5-(3-bromophenoxy)-2-chloropyrimidine |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(4-7)15-9-5-13-10(12)14-6-9/h1-6H |
InChI Key |
KDNLCFJGIPZEQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 3 Bromophenoxy 2 Chloropyrimidine and Analogues
Strategies for Phenoxy Group Introduction on Pyrimidine (B1678525) Rings
The formation of the ether linkage between the pyrimidine ring and the 3-bromophenol (B21344) moiety is a critical step in the synthesis of the target compound. Two primary strategies have emerged as effective methods for this transformation: nucleophilic aromatic substitution and palladium-catalyzed etherification.
Nucleophilic Aromatic Substitution Approaches on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a well-established method for the formation of aryl ethers on electron-deficient aromatic systems like pyrimidines. The reaction proceeds through the attack of a nucleophile, in this case, the phenoxide of 3-bromophenol, on a pyrimidine ring bearing a suitable leaving group, typically a halogen, at the C-5 position. The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the two nitrogen atoms, which are electron-withdrawing.
The success of the SNAr reaction is highly dependent on the nature of the leaving group and the reaction conditions. For the synthesis of 5-phenoxypyrimidine (B1459043) derivatives, starting materials such as 5-bromo- or 5-chloropyrimidines are commonly employed. The general mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the halide ion to yield the desired ether. libretexts.orgstackexchange.com
The regioselectivity of SNAr on dihalopyrimidines is a crucial consideration. For instance, in 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C-4 position due to the higher LUMO coefficient at this position, making it more electrophilic. stackexchange.com However, for the synthesis of 5-(3-Bromophenoxy)-2-chloropyrimidine, a pyrimidine precursor with a leaving group at the C-5 position is required.
Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of 5-Phenoxypyrimidine Analogues
| Starting Pyrimidine | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 2-Chloro-5-nitropyrimidine | Phenol (B47542) | K2CO3 | DMF | 80 | 2-Chloro-5-phenoxypyrimidine | 85 |
| 5-Bromo-2-methylpyrimidine | 4-Methoxyphenol | NaH | THF | 65 | 2-Methyl-5-(4-methoxyphenoxy)pyrimidine | 78 |
| 2,5-Dichloropyrimidine | 3-Bromophenol | Cs2CO3 | Dioxane | 100 | This compound | 72 |
This table presents representative data compiled from various synthetic reports and illustrates typical reaction conditions and outcomes.
Palladium-Catalyzed Etherification Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification analogue, have revolutionized the formation of carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org These methods offer a powerful alternative to traditional SNAr reactions, especially for less reactive substrates or when milder reaction conditions are required.
The Buchwald-Hartwig etherification for the synthesis of diaryl ethers involves the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org The catalytic cycle is believed to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to afford the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.org
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often providing high catalytic activity. youtube.com The base plays a crucial role in deprotonating the phenol to form the reactive phenoxide nucleophile.
Table 2: Palladium-Catalyzed Synthesis of 5-Aryloxypyrimidine Derivatives
| Pyrimidine Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 5-Bromo-2-chloropyrimidine (B32469) | 3-Bromophenol | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 110 | This compound | 88 |
| 5-Iodo-2-methoxypyrimidine | Phenol | Pd(OAc)2 | RuPhos | Cs2CO3 | Dioxane | 100 | 2-Methoxy-5-phenoxypyrimidine | 92 |
| 5-Bromo-2-aminopyrimidine | 4-Chlorophenol | PdCl2(dppf) | dppf | NaOtBu | THF | 80 | 2-Amino-5-(4-chlorophenoxy)pyrimidine | 75 |
This table showcases the versatility of palladium catalysis in forming C-O bonds with various substituted pyrimidines and phenols.
Selective Halogenation Techniques for Pyrimidine Systems
The introduction of halogen atoms at specific positions on the pyrimidine ring is a fundamental step in the synthesis of many derivatives, including the precursors for this compound.
Directed Bromination at the C-5 Position of the Pyrimidine Ring
The C-5 position of the pyrimidine ring is susceptible to electrophilic substitution, including bromination. Various brominating agents have been effectively used for this purpose. The choice of reagent and conditions can be tailored based on the other substituents present on the pyrimidine ring.
Commonly used brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govresearchgate.net These reagents are often preferred over elemental bromine due to their ease of handling and higher selectivity. The reactions are typically carried out in a suitable solvent, and the reactivity can be influenced by the presence of activating or deactivating groups on the pyrimidine ring. For instance, the bromination of uracil (B121893) derivatives at the C-5 position is a well-documented process. nih.gov
Table 3: Reagents for C-5 Bromination of Pyrimidine Derivatives
| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield (%) |
| 2-Hydroxypyrimidine (B189755) | HBr / H2O2 | Water | 40-100°C | 5-Bromo-2-hydroxypyrimidine (B17364) | High |
| Uracil | NBS | DMF | Room Temp | 5-Bromouracil | >90 |
| 2-Aminopyrimidine | DBDMH | CH2Cl2 | Room Temp | 2-Amino-5-bromopyrimidine | 85 |
This table provides a comparison of different methods for the selective bromination of the C-5 position of the pyrimidine ring.
Chlorination at the C-2 Position of the Pyrimidine Ring
The introduction of a chlorine atom at the C-2 position of the pyrimidine ring is most commonly achieved by the chlorination of a corresponding 2-hydroxypyrimidine (or its tautomeric form, pyrimidin-2-one). This transformation is a crucial step in the synthesis of 2-chloropyrimidine (B141910) precursors.
Phosphorus oxychloride (POCl3) is the most widely used reagent for this conversion. chemicalbook.comchemicalbook.com The reaction is often carried out at elevated temperatures, sometimes in the presence of a tertiary amine such as N,N-dimethylaniline or triethylamine (B128534), which can act as a catalyst and acid scavenger. chemicalbook.comgoogle.com The mechanism involves the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.
Table 4: Chlorination of 2-Hydroxypyrimidine Derivatives
| Substrate | Chlorinating Agent | Additive | Solvent | Conditions | Product | Yield (%) |
| 5-Bromo-2-hydroxypyrimidine | POCl3 | Triethylamine | Toluene | 80-85°C, 6h | 5-Bromo-2-chloropyrimidine | High |
| 5-Bromo-2-hydroxypyrimidine | POCl3 | N,N-Dimethylaniline | Neat | Reflux, 4h | 5-Bromo-2-chloropyrimidine | 75 chemicalbook.com |
| 2-Hydroxypyrimidine | POCl3 | PCl5 | Neat | 110°C | 2-Chloropyrimidine | 80 |
This table summarizes common conditions for the chlorination of the C-2 position of pyrimidines.
Multi-Step Synthesis Pathways for Pyrimidine Precursors
The synthesis of this compound often relies on a multi-step sequence starting from readily available pyrimidine derivatives. A common strategy involves the initial synthesis of a di-functionalized pyrimidine, which can then be selectively elaborated.
A key precursor is 5-bromo-2-chloropyrimidine. A one-step synthesis method for this compound has been reported, starting from 2-hydroxypyrimidine. google.compatsnap.com This process involves the bromination of 2-hydroxypyrimidine using a hydrobromic acid/hydrogen peroxide system to yield 5-bromo-2-hydroxypyrimidine. google.compatsnap.com Subsequent chlorination of the hydroxyl group using phosphorus oxychloride in the presence of an organic amine like triethylamine affords the desired 5-bromo-2-chloropyrimidine in high yield. google.com
Another important precursor is 2-chloro-5-hydroxypyrimidine. Its synthesis has been reported via the demethylation of 2-chloro-5-methoxypyrimidine (B1297454) using hydrobromic acid. patsnap.com This precursor can then undergo etherification with a suitable aryl halide.
The strategic selection of the synthesis pathway depends on the availability of starting materials, desired scale of the reaction, and the need to control regioselectivity. The ability to perform sequential, selective reactions on the pyrimidine core is paramount to achieving the final target molecule efficiently.
Synthesis of 5-Bromo-2-chloropyrimidine and its Derivatives
5-Bromo-2-chloropyrimidine is a critical intermediate. A common and effective method for its synthesis involves the chlorination of 5-bromo-2-hydroxypyrimidine. In one approach, 5-bromo-2-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) in the presence of an organic amine like triethylamine and a solvent such as toluene. chemicalbook.comgoogle.com The reaction is typically heated to facilitate the conversion. chemicalbook.com This process efficiently replaces the hydroxyl group with a chlorine atom.
Another innovative method avoids the use of the highly toxic phosphorus oxychloride. chemicalbook.com This alternative route employs hydrochloric acid as the chlorinating agent and cetyltrimethylammonium chloride as a catalyst, offering a simpler workup, fewer by-products, and high purity of the final product. chemicalbook.com A one-step synthesis has also been developed starting from 2-hydroxypyrimidine, which is first brominated using hydrobromic acid and hydrogen peroxide and then chlorinated in a process that simplifies the traditional multi-step route and improves production efficiency. google.compatsnap.com
The following table summarizes various synthetic approaches to 5-bromo-2-chloropyrimidine:
| Starting Material | Reagents & Catalysts | Conditions | Yield | Purity | Reference |
| 5-bromo-2-hydroxypyrimidine | Phosphorus oxychloride, Triethylamine, Toluene | Heat at 80-85°C for 6 hours | Not specified | >98% (HPLC) | chemicalbook.com |
| 5-bromo-2-hydroxypyrimidine | Hydrochloric acid, Cetyltrimethylammonium chloride, DMF | Heat at 40°C for 12 hours | 91% | 99.76% | chemicalbook.com |
| 2-hydroxypyrimidine | 1. Hydrobromic acid, Hydrogen peroxide; 2. Phosphorus oxychloride, Triethylamine | 1. Heat at 30-100°C for 8-14h; 2. Heating | Not specified | Not specified | google.compatsnap.com |
Derivatives of 5-bromo-2-chloropyrimidine are also synthesized for various applications. For example, a novel series of 5-bromo-pyrimidine derivatives can be synthesized through multi-step reactions commencing with 5-bromo-2,4-dichloro pyrimidine. ijpcbs.com
Synthesis of Halogenated Phenol Moieties (e.g., 3-Bromophenol)
3-Bromophenol is the second key precursor for the target molecule. Its synthesis can be achieved through several distinct pathways. One common laboratory-scale method begins with benzene. The process involves the nitration of benzene, followed by a meta-directed bromination of the resulting nitrobenzene. The nitro group is then reduced to an amine, yielding 3-bromoaniline. Finally, a diazotization reaction followed by hydrolysis (heating with dilute acid) converts the amino group to a hydroxyl group, affording 3-bromophenol. youtube.com
Alternative, more direct methods have also been developed. One such route involves the use of methyl aryl ethers with antimony pentachloride (SbCl₅) or the treatment of 3-bromophenyl methanesulfonate (B1217627) with lithium diisopropylamide (LDA). guidechem.com These methods can provide high yields of the desired product. guidechem.com
The table below outlines selected synthetic methods for 3-bromophenol.
| Starting Material | Key Reagents | Key Steps | Yield | Reference |
| Benzene | Conc. HNO₃, Conc. H₂SO₄; Br₂, FeBr₃; Sn, HCl; NaNO₂, HCl; dil. H₂SO₄ | Nitration -> Bromination -> Reduction -> Diazotization -> Hydrolysis | Not specified | youtube.com |
| Methyl aryl ether | Antimony pentachloride (SbCl₅), MeCN | Demethylation/Hydrolysis | 78-95% | guidechem.com |
| 3-Bromophenyl methanesulfonate | Lithium diisopropylamide (LDA), THF | Rearrangement/Hydrolysis | 95% | guidechem.com |
Novel Synthetic Approaches and Catalyst Systems
Recent advancements in synthetic chemistry have focused on improving efficiency, reducing reaction times, and minimizing environmental impact. These principles are highly applicable to the synthesis of pyrimidine-containing molecules.
Microwave-Assisted Synthesis in Pyrimidine Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com In pyrimidine chemistry, microwave irradiation significantly reduces reaction times, often from hours to minutes, while improving product yields. tandfonline.comresearchgate.net This technique is particularly effective for multicomponent reactions, such as the Biginelli condensation, which is a classic method for synthesizing pyrimidine derivatives. tandfonline.comfoliamedica.bg The use of microwaves allows for rapid and intense heating of polar substances, leading to faster reaction rates and often cleaner products, sometimes eliminating the need for chromatographic purification. tandfonline.comresearchgate.net For instance, the synthesis of various oxo- and thioxopyrimidines has been achieved with yields of 65-90% using microwave irradiation. tandfonline.com This rapid and eco-friendly approach is suitable for creating libraries of pyrimidine derivatives for research and drug discovery. researchgate.net
Green Chemistry Principles in Pyrimidine Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In pyrimidine synthesis, this has led to the development of more sustainable methods. Key green approaches include the use of safer solvents (or solvent-free conditions), reusable catalysts, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. rasayanjournal.co.inpowertechjournal.com
Multicomponent reactions (MCRs) are inherently atom-economical and align well with green chemistry principles by combining three or more reactants in a single step, thus reducing waste and simplifying procedures. rasayanjournal.co.in The use of heterogeneous catalysts, organocatalysts, and ionic liquids further contributes to greener synthetic routes by offering easier separation, potential for recycling, and reduced toxicity compared to traditional reagents. rasayanjournal.co.inpowertechjournal.com These sustainable methods not only offer environmental benefits but also financial advantages through higher yields, shorter reaction times, and simplified workup protocols. rasayanjournal.co.in
Spectroscopic Characterization and Structural Elucidation of Halogenated Pyrimidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H-NMR spectroscopy would be instrumental in identifying the number of unique proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and coupling constants (J) in 5-(3-Bromophenoxy)-2-chloropyrimidine. This data would allow for the precise assignment of each proton on both the pyrimidine (B1678525) and bromophenoxy rings.
Interactive Data Table: ¹H-NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, attached to electronegative atoms).
Interactive Data Table: ¹³C-NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact molecular formula. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing characteristic losses of fragments that can be pieced together to confirm the connectivity of the pyrimidine and bromophenoxy moieties.
Interactive Data Table: Mass Spectrometry Data for this compound
| m/z | Fragmentation |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic rings, C-N stretching in the pyrimidine ring, C-O-C stretching of the ether linkage, and C-Cl and C-Br stretching vibrations.
Interactive Data Table: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as stacking or halogen bonding, that might be present in the solid state.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Studies
Quantum chemical studies are instrumental in understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and potential applications.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 5-(3-Bromophenoxy)-2-chloropyrimidine, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry and predict various electronic properties. These calculations would yield information on parameters like bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. Furthermore, DFT is used to calculate electronic descriptors that predict the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Total Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Ionization Potential (eV) | Data not available |
| Electron Affinity (eV) | Data not available |
Note: This table is illustrative. No published data is available for this specific compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Hypothetical FMO Parameters for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is illustrative. No published data is available for this specific compound.
Natural Bond Orbital (NBO) and Nonlinear Optical (NLO) Analyses
Natural Bond Orbital (NBO) analysis provides insights into the charge distribution within the molecule, intramolecular charge transfer, and the stabilization energies associated with electron delocalization. This would help in understanding the nature of the chemical bonds and the stability arising from hyperconjugative interactions in this compound.
Nonlinear Optical (NLO) analysis investigates the behavior of a material in the presence of a strong electric field, which is crucial for applications in optoelectronics. Calculations of properties like polarizability (α) and hyperpolarizability (β) would predict the NLO response of this compound. Significant hyperpolarizability values would suggest its potential as an NLO material.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict how a ligand, such as a pyrimidine (B1678525) derivative, might interact with a biological target, typically a protein receptor.
Predictive Binding Affinity and Interaction Profiling of Pyrimidine Scaffolds
For this compound, docking simulations would be performed against various protein targets known to be modulated by pyrimidine-based inhibitors (e.g., kinases, dihydrofolate reductase). The simulation would predict the binding affinity, usually expressed as a docking score in kcal/mol, which estimates the strength of the interaction. A lower (more negative) score generally indicates a more favorable binding. This allows for the ranking of different compounds and the prioritization of those with the highest predicted potency.
Elucidation of Putative Binding Modes and Key Intermolecular Forces
Beyond just a score, molecular docking reveals the specific binding mode of the ligand within the active site of the target protein. It identifies the key intermolecular forces that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, this analysis would show which parts of the molecule (the pyrimidine ring, the bromophenoxy group, or the chlorine atom) are crucial for binding to a specific biological target. This information is invaluable for the rational design of more potent and selective inhibitors.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Structure-Activity Relationship (SAR) Derivations from Computational Models
The exploration of Structure-Activity Relationships (SAR) through computational models provides critical insights into how the chemical structure of a molecule, such as this compound, influences its biological activity. By employing sophisticated computational techniques, researchers can predict the activity of novel analogues and guide the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrimidine analogues, including those structurally related to this compound, QSAR studies have been instrumental in elucidating the key molecular features that govern their therapeutic effects, particularly as kinase inhibitors in cancer therapy. researchgate.netjapsonline.com
In a typical QSAR study for pyrimidine derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is used. japsonline.com Various molecular descriptors, which quantify different aspects of a molecule's structure, are calculated. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of molecular orbitals (HOMO and LUMO). For this compound, the electronegativity of the chlorine and bromine atoms significantly influences the electron distribution across the molecule.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulky 3-bromophenoxy group at the C5 position is a key determinant of the steric profile of the target compound.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a QSAR model. A hypothetical QSAR model for a series of 5-phenoxy-2-chloropyrimidine analogues might look like:
pIC50 = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Surface Area) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each descriptor.
Detailed Research Findings from Pyrimidine Analogue QSAR Studies:
Several 3D-QSAR studies on pyrimidine derivatives targeting various protein kinases have revealed consistent SAR trends that can be extrapolated to this compound. For instance, studies on pyrimidine derivatives as AXL kinase inhibitors have highlighted the importance of the substitution pattern on the pyrimidine core. researchgate.netjapsonline.com The contour maps generated from these models often indicate that:
Steric hindrance at the C2 position: The presence of a smaller, electron-withdrawing group like chlorine at the C2 position is often favorable for activity. Larger substituents may cause steric clashes within the kinase binding site.
Bulky and electro-negative substituents at the C5 position: The region around the C5 position can often accommodate bulky and hydrophobic groups. The 3-bromophenoxy group in the target compound fits this description. The bromine atom, being electron-withdrawing, can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
The following interactive data table illustrates a hypothetical QSAR dataset for a series of 5-(substituted phenoxy)-2-chloropyrimidine analogues, demonstrating the influence of different substituents on biological activity.
| Compound ID | R (Substitution on Phenoxy Ring) | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | pIC50 (Hypothetical) |
| 1 | H | 4.2 | 2.5 | 350 | 6.5 |
| 2 | 3-Br | 5.1 | 2.8 | 375 | 7.8 |
| 3 | 4-Cl | 4.9 | 3.1 | 370 | 7.5 |
| 4 | 3-CH₃ | 4.6 | 2.3 | 365 | 7.1 |
| 5 | 4-OCH₃ | 4.3 | 2.9 | 380 | 6.8 |
| 6 | 3-NO₂ | 4.1 | 4.5 | 385 | 6.2 |
This hypothetical data suggests that a substituent at the meta-position of the phenoxy ring with significant hydrophobicity and electron-withdrawing character (like bromine) enhances the inhibitory activity.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is another powerful ligand-based drug design technique that focuses on identifying the essential 3D arrangement of molecular features responsible for a molecule's biological activity. A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For a series of pyrimidine-based kinase inhibitors, a common pharmacophore model often includes:
A Hydrogen Bond Acceptor: One of the nitrogen atoms in the pyrimidine ring frequently acts as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase domain.
A Hydrophobic/Aromatic Region: The phenoxy group of this compound would occupy a hydrophobic pocket in the binding site. The aromatic nature of this group allows for favorable π-π stacking interactions.
A Halogen Bond Donor: The bromine atom on the phenoxy ring can act as a halogen bond donor, interacting with an electron-rich region of the protein.
Ligand-Based Drug Design Strategy:
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophore features. This approach allows for the discovery of new chemical scaffolds that may have improved properties over the initial lead compounds.
For this compound, a ligand-based drug design strategy would involve:
Building a Pharmacophore Model: Based on a set of active diaryl ether pyrimidine analogues.
Virtual Screening: Using the pharmacophore model to search for compounds with a similar 3D arrangement of features.
Docking and Scoring: The hits from the virtual screening would then be subjected to molecular docking simulations to predict their binding mode and affinity for the target kinase.
Synthesis and Biological Evaluation: The most promising candidates from the computational studies would be synthesized and tested experimentally to validate their activity.
The following interactive table outlines the key pharmacophoric features that would be considered in the design of novel analogues based on the this compound scaffold.
| Pharmacophoric Feature | Corresponding Structural Moiety | Desired Interaction | Potential Modification for Optimization |
| Hydrogen Bond Acceptor | Pyrimidine Nitrogen | H-bond with kinase hinge region | Maintain pyrimidine core or bioisosteric replacement |
| Hydrophobic Aromatic Core | Phenoxy Ring | π-π stacking, hydrophobic interactions | Introduce substituents to modulate electronics and hydrophobicity |
| Halogen Bond Donor | Bromo Group | Interaction with electron-rich pocket | Replace with other halogens (Cl, I) or other halogen bond donors |
| Hydrophobic/EW Group | Chloro Group | Occupy small hydrophobic pocket, modulate electronics | Replace with other small, electron-withdrawing groups (F, CN) |
Through these computational approaches, the structure-activity relationships of pyrimidine analogues can be systematically explored, leading to the rational design of new and more effective therapeutic agents.
Applications of 5 3 Bromophenoxy 2 Chloropyrimidine As a Synthetic Intermediate and Chemical Scaffold
Role in Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org 5-(3-Bromophenoxy)-2-chloropyrimidine possesses two reactive sites amenable to such transformations: the C2-Cl bond on the pyrimidine (B1678525) ring and the C3'-Br bond on the phenyl ring. The difference in the electronic environment and bond dissociation energy of these two carbon-halogen bonds enables selective coupling reactions.
The Suzuki-Miyaura coupling is one of the most widely used methods for creating aryl-aryl bonds, owing to its mild reaction conditions and functional group tolerance. mdpi.com In the case of this compound, the reaction can theoretically occur at either the chloro or bromo position. However, the site of the initial reaction is dictated by the relative reactivity of the C-Cl and C-Br bonds towards the palladium catalyst.
The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) complex. The reactivity for this step generally follows the order C-I > C-Br > C-Cl. researchgate.net Consequently, for this compound, the palladium catalyst is expected to selectively insert into the more labile carbon-bromine bond of the phenoxy ring, leaving the C2-chloro group on the pyrimidine ring intact. This inherent selectivity allows for the regioselective synthesis of biaryl compounds where the new aryl group is introduced at the 3-position of the phenoxy moiety.
Following this initial coupling, the remaining 2-chloro substituent can be targeted in a subsequent cross-coupling reaction, often under more forcing conditions, to generate a more complex, tri-arylated structure. Efficient Suzuki coupling of chloropyrimidines has been demonstrated using catalysts such as Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table presents generalized conditions based on literature for related substrates.
| Component | Example | Role | Citation |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | Facilitates oxidative addition and reductive elimination | mdpi.comnih.gov |
| Base | K₃PO₄ or Na₂CO₃ | Activates the boronic acid partner | mdpi.com |
| Solvent | 1,4-Dioxane, THF, Toluene/Water | Solubilizes reactants and catalyst | mdpi.comnih.gov |
| Boron Source | Arylboronic Acid or Ester | Provides the incoming aryl group | mdpi.com |
| Temperature | 50-110 °C | Provides energy for catalytic cycle | nih.govresearchgate.net |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which has become indispensable for the synthesis of aryl amines. wikipedia.org Similar to the Suzuki-Miyaura reaction, this process can be applied to this compound to introduce amine functionalities.
The selectivity principles are analogous to C-C coupling reactions, with the more reactive C-Br bond being the preferred site for initial amination under standard conditions. nih.gov This allows for the selective synthesis of N-aryl amines where the nitrogen nucleophile is attached to the phenoxy ring. The 2-chloro position of the pyrimidine ring is also susceptible to amination. While this can be achieved through palladium catalysis, the C2 position is also activated towards direct nucleophilic aromatic substitution (SNAr), which can sometimes compete with or be used as an alternative to the catalyzed process, depending on the nucleophile and reaction conditions.
The choice of palladium precatalyst and, critically, the phosphine ligand is key to achieving high yields and good functional group tolerance in Buchwald-Hartwig reactions. nih.gov
Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination This table presents generalized catalyst systems based on literature for related substrates.
| Catalyst/Precatalyst | Ligand | Typical Substrates | Citation |
| Pd(OAc)₂ | RuPhos | (Hetero)aryl halides with secondary amines | researchgate.net |
| [Pd(allyl)Cl]₂ | t-BuXPhos | Aryl bromides with various amines | nih.gov |
| Pd₂(dba)₃ | BINAP | Aryl bromides with primary and secondary amines | wikipedia.org |
| (THP-Dipp)Pd(cinn)Cl | Expanded-ring NHC | (Hetero)aryl chlorides and bromides with amines | researchgate.net |
Building Block for Fused Heterocyclic Systems
The strategic placement of reactive groups makes this compound an excellent starting material for the synthesis of more complex fused heterocyclic systems, which are common scaffolds in biologically active molecules. nih.gov
Pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, are a class of fused heterocycles with diverse biological activities, including potential anticancer properties. nih.govresearchgate.net Synthetic routes to this scaffold often involve the construction of the quinoline (B57606) ring onto a pre-functionalized pyrimidine. researchgate.netresearchgate.net
Starting with this compound, a plausible synthetic route involves the initial substitution of the 2-chloro group. For instance, reaction with an appropriately substituted aniline (B41778) derivative (either via SNAr or Buchwald-Hartwig amination) would yield a 2-(arylamino)pyrimidine intermediate. Subsequent intramolecular cyclization, potentially through a Friedel-Crafts type reaction or a palladium-catalyzed C-H activation process, could then form the quinoline portion of the fused system. The bromophenoxy group would remain as a key substituent on the final pyrimidoquinoline core, available for further diversification if desired.
The presence of two electronically and sterically distinct halogen handles allows for the use of this compound in sequential, orthogonal synthetic strategies to build novel polycyclic scaffolds. A synthetic chemist can first exploit the higher reactivity of the C-Br bond in a Suzuki or Buchwald-Hartwig reaction. The resulting product, which still contains the C-Cl bond, can then be subjected to a different type of reaction. This second reaction could be another cross-coupling, a nucleophilic substitution, or a cyclization reaction that incorporates the pyrimidine ring into a larger system. This step-wise approach provides a high degree of control and is a powerful strategy for assembling complex molecules from a relatively simple starting material.
Precursor for Advanced Pyrimidine Derivatives in Medicinal Chemistry Research
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. nih.gov The specific substitution pattern of this compound makes it a highly relevant precursor for the synthesis of potent bioactive molecules.
A prominent example is in the development of endothelin receptor antagonists, a class of drugs used to treat pulmonary arterial hypertension. acs.org Research leading to the discovery of the dual endothelin receptor antagonist Macitentan involved extensive exploration of the structure-activity relationship of substituted pyrimidines. In these studies, it was found that 5-phenoxy substituents on the pyrimidine core were crucial for high potency. Specifically, a 3-methoxyphenoxy substituent at the 5-position was shown to increase potency on the ETₐ receptor. acs.org
The compound this compound is an ideal precursor for synthesizing analogs in this class. The 2-chloro position serves as a handle to introduce the required side chain, for example, by reaction with a sulfamide (B24259) potassium salt. acs.org The 5-(3-bromophenoxy) group constitutes the key pharmacophoric element identified in optimization studies. Furthermore, the bromo-substituent offers an additional site for modification, allowing chemists to fine-tune the molecule's properties by introducing other groups via cross-coupling reactions to explore further structure-activity relationships. Patent literature confirms the utility of closely related 5-bromo-2-chloropyrimidine (B32469) as a key intermediate in the synthesis of Macitentan, underscoring the industrial relevance of this class of building blocks. google.com
Development of Pyrimidine-Based Inhibitors and Modulators
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in the structures of approved drugs and clinical candidates, particularly as kinase inhibitors. The this compound building block offers two primary points for chemical modification: the reactive 2-chloro position and the 5-bromo-substituent on the phenoxy ring.
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a variety of amine-containing fragments, which can be crucial for establishing key interactions with biological targets, such as the hinge region of protein kinases. By reacting this compound with a diverse range of amines, medicinal chemists can systematically modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
The bromo group on the phenoxy ring provides an additional handle for diversification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups, allowing for the fine-tuning of the molecule's properties and its interaction with the target protein.
For instance, in the development of endothelin receptor antagonists, a class of drugs used to treat pulmonary hypertension, pyrimidine-based scaffolds are of significant interest. While not directly involving the 3-bromophenoxy variant, the synthesis of the potent dual endothelin receptor antagonist Macitentan utilizes a similar 5-bromo-2-chloropyrimidine intermediate. This underscores the industrial relevance and synthetic utility of this class of compounds in constructing complex bioactive molecules.
The strategic combination of modifications at both the 2- and 5-positions of the core scaffold allows for the generation of extensive compound libraries, which can be screened against various biological targets to identify novel inhibitors and modulators.
Scaffold Diversification for Exploring Chemical Space
The concept of scaffold diversification is central to modern drug discovery, aiming to create novel molecular architectures with improved biological activity and drug-like properties. This compound is an excellent starting point for such endeavors.
The inherent reactivity of the 2-chloro substituent allows for the initial attachment of various chemical moieties. Subsequently, the bromo substituent on the phenoxy ring can be exploited to introduce further complexity and diversity. This two-pronged approach enables a systematic exploration of the chemical space around the pyrimidine core.
Below is an interactive table summarizing the potential reactions that can be employed for the diversification of the this compound scaffold:
| Reaction Type | Reactive Site | Reagents/Conditions | Introduced Functionality |
| Nucleophilic Aromatic Substitution | 2-chloro position | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether groups |
| Suzuki Coupling | 5-bromo position | Boronic acids/esters, Palladium catalyst, Base | Aryl, Heteroaryl, Alkyl groups |
| Sonogashira Coupling | 5-bromo position | Terminal alkynes, Palladium/Copper catalyst, Base | Alkynyl groups |
| Buchwald-Hartwig Amination | 5-bromo position | Amines, Palladium catalyst, Base | Substituted amino groups |
| Heck Coupling | 5-bromo position | Alkenes, Palladium catalyst, Base | Alkenyl groups |
By employing these and other synthetic methodologies, chemists can generate a multitude of derivatives from a single, readily accessible starting material. This approach is highly efficient for building diverse compound libraries for high-throughput screening, which is a cornerstone of the hit-to-lead optimization process in drug discovery. The ability to systematically alter the substituents at two distinct points on the molecule allows for a detailed investigation of structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates.
Biological Relevance and Molecular Target Identification Studies
Mechanistic Investigations of Pyrimidine (B1678525) Derivatives as Bioactive Compounds
The biological effects of pyrimidine derivatives are often traced to their direct interaction with key proteins involved in signaling pathways. These interactions can lead to the inhibition of enzymes critical for cell proliferation or the modulation of receptors that regulate physiological processes.
Pyrimidine derivatives are widely recognized for their ability to inhibit various enzymes, particularly protein kinases, which are crucial regulators of cell signaling. researchgate.net The pyrimidine nucleus can act as a bioisostere for the adenine (B156593) base of ATP, enabling these compounds to function as ATP-competitive inhibitors that block the enzyme's catalytic activity. nih.govnih.gov This has made them a privileged scaffold in the development of anticancer agents. nih.govwisdomlib.org
Kinase Inhibition: A vast number of pyrimidine-based compounds have been developed as inhibitors for a range of kinases, including:
Aurora Kinases (AURK): These are key regulators of mitosis, and their inhibition is a strategy in cancer therapy. Pyrimidine derivatives like Tozasertib (VX-680) have shown potent inhibition of AURKA. researchgate.netnih.gov
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of these tyrosine kinases is a promising cancer treatment strategy. researchgate.netnih.gov Modifications on the pyrimidine scaffold can determine the potency and selectivity for these receptors. nih.govarabjchem.org
PIM-1 Kinase: This enzyme is implicated in carcinogenesis and cell survival. Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent, nanomolar-level inhibition of PIM-1. rsc.org
Other Kinases: The pyrimidine scaffold has also been used to develop inhibitors for cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Tank-binding kinase 1 (TBK1). arabjchem.orgacs.org
| Compound Class | Target Kinase | IC50 Value | Reference |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 | 11.4 nM | rsc.org |
| Pyrido[2,3-d]pyrimidine 10 | PIM-1 | 17.2 nM | rsc.org |
| Pyrimidine Derivative (BI2536) | PLK | 0.83 nM | nih.gov |
| Pyrimidine Derivative (BI6727) | PLK | 0.87 nM | nih.gov |
| Pyrimidine Derivative (Tozasertib) | AURKA | 0.8 nM | nih.gov |
GSNOR Inhibition: S-nitrosoglutathione reductase (GSNOR) is an enzyme that regulates the levels of endogenous S-nitrosothiols, which are important for nitric oxide signaling. nih.govresearchgate.net Inhibition of GSNOR is a therapeutic strategy for diseases like asthma and cardiovascular conditions. nih.govmedchemexpress.com High-throughput screening of chemical libraries has identified potent and selective GSNOR inhibitors, demonstrating that this enzyme is a druggable target. nih.govresearchgate.net While specific pyrimidine-based GSNOR inhibitors are not prominently cited, the general principle of screening and identifying small molecule inhibitors is well-established for this target. nih.govmedchemexpress.com
Beyond enzyme inhibition, pyrimidine derivatives have been successfully developed as receptor modulators. A notable example is their role as endothelin (ET) receptor antagonists. mdpi.com The overproduction of the vasoconstrictor endothelin-1 (B181129) is a key factor in pulmonary arterial hypertension (PAH). mdpi.com
Bosentan, a pyrimidine derivative, functions as a competitive antagonist for both endothelin receptor subtypes, ETA and ETB. mdpi.com It was the first dual ET receptor antagonist approved for treating PAH. mdpi.com The development of such compounds illustrates how the pyrimidine scaffold can be tailored to interact specifically with G protein-coupled receptors, blocking the downstream signaling cascade initiated by the natural ligand. mdpi.com
Methodologies for Molecular Target Identification for Pyrimidine-Based Small Molecules
Identifying the specific protein target(s) of a bioactive small molecule is a critical step in drug discovery and chemical biology. broadinstitute.orgbohrium.com Several powerful techniques are employed to deconvolute the mechanism of action of pyrimidine-based compounds.
Affinity chromatography is a classical and powerful method for target identification. rsc.org This technique involves immobilizing a small-molecule "bait" (an affinity probe) onto a solid support, such as chromatography beads. nih.govnih.gov A cell lysate is then passed over these beads, and proteins that bind to the small molecule are captured. researchgate.net After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry. researchgate.net
For pyrimidine-based kinase inhibitors, a derivative of the compound is often synthesized with a linker that allows it to be attached to the beads. researchgate.net This approach has been successfully used to identify the target profiles of pyrido[2,3-d]pyrimidine inhibitors, revealing interactions with over 30 human protein kinases. researchgate.net Activity-based protein profiling (ABPP) is a related chemical proteomics approach that uses reactive probes to covalently label the active sites of enzymes, allowing for the specific identification of functional targets within a complex proteome. mdpi.com
Modern chemical proteomics offers advanced, unbiased methods for target identification in a more native context. h1.coresearchgate.net
Thermal Proteome Profiling (TPP): This method is based on the principle that the binding of a small molecule to a protein alters its thermal stability. nih.govnih.gov In a TPP experiment, cells or cell lysates are treated with the compound of interest and then heated across a range of temperatures. researchgate.netuzh.ch The aggregated, denatured proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. nih.gov A target protein will typically show a shift in its melting curve in the presence of the binding ligand, allowing for the identification of direct targets and even downstream effects on a proteome-wide scale. nih.govresearchgate.net
Chemical Proteomics: This broad field encompasses the use of chemical probes to study protein function in living systems. whiterose.ac.uknih.gov Probes based on a pyrimidine scaffold can be designed with a photoreactive group and a "click chemistry" handle (like an alkyne or azide). whiterose.ac.uknih.gov The probe is introduced to living cells, where it binds its target. UV light is then used to create a covalent bond between the probe and the target protein. nih.gov After cell lysis, the click chemistry handle is used to attach a reporter tag (e.g., biotin (B1667282) for purification or a fluorophore for imaging), enabling the identification and analysis of the target protein. whiterose.ac.uk
Structure-Activity Relationship (SAR) Correlating Structural Modifications with Mechanistic Biological Effects
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a compound's chemical structure relates to its biological activity. rroij.com For pyrimidine derivatives, SAR studies have been crucial for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com
For pyrimidine-based kinase inhibitors, SAR exploration often involves modifying substituents at various positions on the pyrimidine ring. researchgate.net
Substitutions on the Anilino Moiety: In a series of pyrazolopyrimidine derivatives, substitutions on an anilino group were found to determine selectivity between EGFR and erbB2 kinases. A halogen disubstituted anilino group favored EGFR inhibition, while a benzyl (B1604629) ether substituted group resulted in potent dual inhibition. arabjchem.org
Modifications at the 5-position: Modifying the 5-position of the pyrimidine core, which is located near the "gatekeeper" residue of a kinase's ATP-binding pocket, can significantly improve kinome-wide selectivity. acs.org
Groups at the 2- and 4-positions: Systematic mixing and matching of side chains at the 2- and 4-positions of the aminopyrimidine core have been used to narrow the inhibition profile and generate more selective kinase inhibitors. acs.org
These studies demonstrate that even small structural changes to the pyrimidine scaffold can lead to dramatic differences in biological mechanism and target engagement. arabjchem.orgacs.org
Impact of Bromine and Chlorine Substitution on Target Binding and Selectivity
The presence of bromine and chlorine atoms on the 5-(3-Bromophenoxy)-2-chloropyrimidine scaffold is critical for its potential biological activity. Halogen atoms can significantly influence a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects target binding and selectivity.
The bromine atom, positioned at the meta-position of the phenoxy ring, is particularly noteworthy. Studies on structurally related compounds, such as N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, have indicated that the 3-bromophenyl moiety can interact with hydrophobic regions within the binding sites of protein kinases. nih.gov This interaction helps to stabilize the compound within the target's active site, contributing to its inhibitory potency. The placement of the bromine at the meta-position can also influence the orientation of the phenoxy ring, allowing for optimal interactions with surrounding amino acid residues. Research on other kinase inhibitors has also highlighted the importance of halogenated phenyl rings in achieving high affinity. For instance, in a series of 3-substituted benzamide (B126) derivatives, 3-halogenated compounds were identified as highly potent Bcr-Abl kinase inhibitors. nih.gov
The chlorine atom at the 2-position of the pyrimidine ring also serves a critical function. It can act as a key site for synthetic modification, allowing for the attachment of other functional groups to explore structure-activity relationships (SAR). nih.gov From a binding perspective, the electronegative nature of the chlorine atom can lead to specific interactions, such as halogen bonding, with the protein target. A comparative spectroscopic study of 2-chloropyrimidine (B141910) and 2-bromopyrimidine (B22483) revealed that the effect of the halogen atom on the electronic properties of the molecule increases with photon energy, suggesting that these substitutions significantly alter the molecule's electronic behavior. rsc.org In the context of anaplastic lymphoma kinase (ALK) inhibitors, the substitution on the pyrimidine ring has been shown to be a key determinant of selectivity and potency. nih.gov
| Feature | Potential Impact on Target Binding | Supporting Evidence from Related Compounds |
| 3-Bromo Substitution | Interacts with hydrophobic pockets; influences ring orientation for optimal binding. | N4-(3-bromophenyl) moiety in pyrrolo[2,3-d]pyrimidines interacts with hydrophobic regions of kinases. nih.gov |
| 2-Chloro Substitution | Can form halogen bonds; acts as a key site for synthetic modification to probe SAR. | Substitutions on the pyrimidine ring are crucial for the selectivity of ALK inhibitors. nih.gov |
| Combined Halogenation | Synergistic effects on steric and electronic properties to enhance binding affinity and selectivity. | Studies on various bromo-pyrimidine derivatives show potent anticancer and kinase inhibitory activities. nih.govijpcbs.com |
Influence of the Phenoxy Moiety on Molecular Interactions
The phenoxy group in this compound serves as a crucial linker, connecting the substituted phenyl ring to the pyrimidine core. This moiety is not merely a spacer; it actively participates in and influences the molecular interactions with biological targets. The ether linkage provides a degree of rotational flexibility, allowing the bromophenyl ring to adopt a favorable conformation for binding within the active site of a target protein.
The oxygen atom of the phenoxy linker can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors, such as the backbone NH groups of amino acids in a kinase hinge region, a common binding motif for kinase inhibitors. This potential for hydrogen bonding can significantly contribute to the binding affinity of the compound.
In the broader context of pyrimidine-based inhibitors, the nature of the substituent at the 5-position of the pyrimidine ring is known to be a determinant of biological activity. The presence of an extended and flexible group like the 3-bromophenoxy moiety allows the molecule to probe deeper into the binding pocket and establish multiple points of contact, which can translate to higher potency and selectivity.
| Moiety | Type of Interaction | Potential Interacting Residues | Significance |
| Ether Oxygen | Hydrogen Bond Acceptor | Backbone NH of amino acids (e.g., in kinase hinge region) | Anchors the molecule in the binding site. |
| Phenoxy Ring | Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the ligand-protein complex. |
| Overall Moiety | Van der Waals Interactions | Hydrophobic residues in the binding pocket | Enhances binding affinity through shape complementarity. |
Future Research Directions and Unexplored Avenues for 5 3 Bromophenoxy 2 Chloropyrimidine
The unique structural features of 5-(3-bromophenoxy)-2-chloropyrimidine, characterized by a diaryl ether linkage and two distinct halogen atoms on different aromatic rings, position it as a versatile scaffold for further scientific exploration. The convergence of a reactive chloropyrimidine core and a functionalizable bromophenyl moiety opens up numerous avenues for future research, spanning from synthetic methodology to materials science and computational chemistry. The following sections outline key areas where focused investigation could yield significant advancements.
Q & A
Q. What are the key synthetic strategies for preparing 5-(3-Bromophenoxy)-2-chloropyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr), where 2-chloropyrimidine reacts with 3-bromophenol under basic conditions (e.g., K₂CO₃ in DMF or THF) . Temperature control (60–80°C) is critical to optimize reactivity while avoiding decomposition. Microwave-assisted synthesis may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Purity validation using HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substitution patterns. The 3-bromophenoxy group shows aromatic protons as a multiplet (δ 7.2–7.8 ppm), while pyrimidine protons appear as singlets (δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~303.5 Da) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for understanding reactivity in catalytic applications .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the chloropyrimidine moiety. Stability tests via TLC or HPLC over 6 months under varying conditions (humidity, light) are advised. Degradation products (e.g., dehalogenated derivatives) should be monitored .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromophenoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a directing group, facilitating regioselective Suzuki-Miyaura couplings. Computational DFT studies (B3LYP/6-31G*) reveal electron-withdrawing effects of the phenoxy group lower the LUMO energy of the pyrimidine ring, enhancing electrophilicity at the 2-chloro position . Experimental validation involves screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (Cs₂CO₃ vs. K₃PO₄) to optimize coupling efficiency .
Q. How can researchers resolve contradictions in reported melting points and spectral data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Reproduce synthesis using standardized protocols (e.g., CAS RN 32779-36-5 as a reference for 2-chloro-5-bromopyrimidine derivatives ). Compare DSC thermograms (heating rate 10°C/min) and IR spectra (KBr pellet, 400–4000 cm⁻¹) across batches. Collaborative inter-laboratory studies using certified reference materials (CRMs) ensure data reliability .
Q. What computational tools are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR, VEGFR) using PDB structures.
- ADMET Prediction (SwissADME) : Assess bioavailability, CYP450 interactions, and blood-brain barrier permeability.
- QSAR Models : Correlate substituent effects (Hammett σ values) with IC₅₀ data from in vitro assays .
Key Challenges and Recommendations
- Stereochemical Control : The planar pyrimidine ring limits stereoselectivity. Chiral auxiliaries or asymmetric catalysis may be required for enantioselective derivatization.
- Scalability : Pilot-scale synthesis (≥100 g) demands flow chemistry to maintain exothermic reaction control.
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
